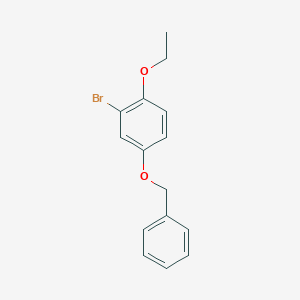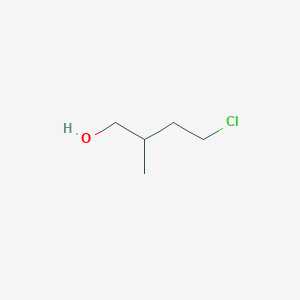
4-Chloro-2-methylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methyl-butan-1-ol is an organic compound with the molecular formula C5H11ClO. It is a chlorinated alcohol, meaning it contains both a chlorine atom and a hydroxyl group (-OH) in its structure. This compound is known for its versatility in various chemical reactions and applications in scientific research, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 4-Chloro-2-methyl-butan-1-ol can be synthesized through several methods, including:
Hydrochlorination of 2-methyl-1-butene: This involves the addition of hydrogen chloride (HCl) to 2-methyl-1-butene in the presence of a catalyst, typically a Lewis acid like aluminum chloride (AlCl3).
Reduction of 4-chloro-2-methyl-butan-1-one: This method involves the reduction of 4-chloro-2-methyl-butan-1-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving the hydrochlorination of 2-methyl-1-butene or the reduction of 4-chloro-2-methyl-butan-1-one. These processes are optimized for efficiency and yield, ensuring a consistent supply of the compound for various applications.
化学反応の分析
Types of Reactions: 4-Chloro-2-methyl-butan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-chloro-2-methyl-butan-1-one using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form 4-chloro-2-methyl-butan-1-one using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as hydroxide (OH-) or ammonia (NH3)
Major Products Formed:
Oxidation: 4-chloro-2-methyl-butan-1-one
Reduction: 4-chloro-2-methyl-butan-1-one
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-Chloro-2-methyl-butan-1-ol is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound has been explored for its potential as a sedative, hypnotic, and local anesthetic. It also exhibits antibacterial and antifungal properties.
Industry: It is used as a preservative in pharmaceuticals and cosmetics due to its antimicrobial properties.
作用機序
4-Chloro-2-methyl-butan-1-ol is similar to other chlorinated alcohols, such as chlorobutanol and 4-chloro-1-butanol. its unique structure, with the chlorine atom and hydroxyl group in specific positions, gives it distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it valuable in specific applications where other chlorinated alcohols may not be as effective.
類似化合物との比較
Chlorobutanol
4-chloro-1-butanol
特性
分子式 |
C5H11ClO |
|---|---|
分子量 |
122.59 g/mol |
IUPAC名 |
4-chloro-2-methylbutan-1-ol |
InChI |
InChI=1S/C5H11ClO/c1-5(4-7)2-3-6/h5,7H,2-4H2,1H3 |
InChIキー |
RMPDSRDWNMVNNJ-UHFFFAOYSA-N |
正規SMILES |
CC(CCCl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



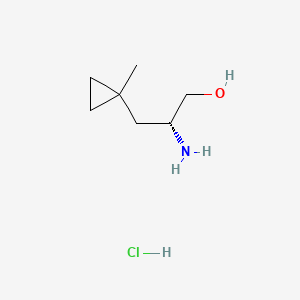
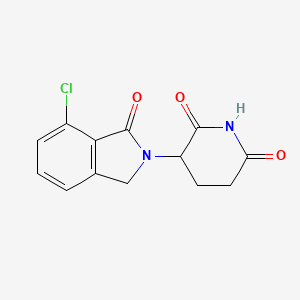
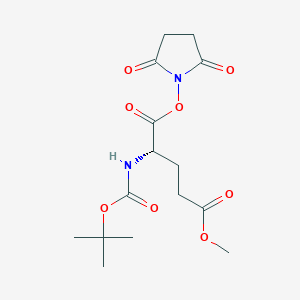
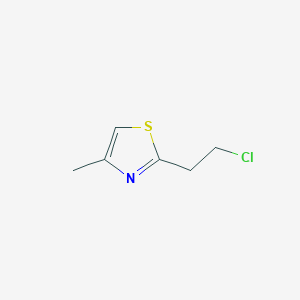

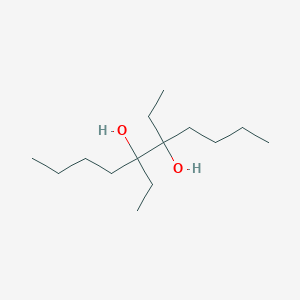
![5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15363465.png)

![(2S)-3-(1H-imidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15363484.png)

